molecular formula C12H11F3N2O2 B10846766 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B10846766
M. Wt: 272.22 g/mol
InChI Key: YODXEQNROKSLLQ-UHFFFAOYSA-N
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Description

Antiproliferative Agent A771726, also known as teriflunomide, is an orally available anti-inflammatory agent. It is the active metabolite of leflunomide and has been approved for the treatment of multiple sclerosis. This compound is known for its ability to diminish inflammatory responses through multiple signaling pathways and has shown potential in cancer therapy, particularly in overcoming drug resistance in breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent A771726 involves the conversion of leflunomide to its active metabolite. Leflunomide is an isoxazole derivative that undergoes hydrolysis to form A771726. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to achieve the desired solubility and reaction efficiency .

Industrial Production Methods: Industrial production of Antiproliferative Agent A771726 follows a similar synthetic route as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Antiproliferative Agent A771726 primarily undergoes inhibition reactions, particularly targeting the enzyme dihydroorotate dehydrogenase (DHODH). This inhibition is crucial for its antiproliferative and immunosuppressive effects .

Common Reagents and Conditions: The compound interacts with various reagents such as tyrosine kinases and prostaglandin E2 in synoviocytes. The reaction conditions often involve the presence of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) to study its inhibitory effects .

Major Products Formed: The primary product formed from these reactions is the inhibition of DHODH, leading to a decrease in pyrimidine synthesis. This results in the suppression of lymphocyte proliferation and the reduction of inflammatory responses .

Scientific Research Applications

Antiproliferative Agent A771726 has a wide range of scientific research applications:

Mechanism of Action

Antiproliferative Agent A771726 exerts its effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This inhibition prevents pyrimidine synthesis, which is essential for DNA and RNA synthesis in rapidly proliferating cells. The compound also decreases the amount of activated central nervous system lymphocytes, resulting in anti-inflammatory and antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: Antiproliferative Agent A771726 is unique due to its dual role as an anti-inflammatory and anticancer agent. Its ability to overcome drug resistance in cancer therapy, particularly in breast cancer, sets it apart from other similar compounds .

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C12H11F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,10,18H,1H3,(H,17,19)

InChI Key

YODXEQNROKSLLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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